Halomon
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142439-86-9 |
|---|---|
Molecular Formula |
C10H15Br2Cl3 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene |
InChI |
InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |
InChI Key |
OVLCIYBVQSJPKK-PSASIEDQSA-N |
SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Isomeric SMILES |
CC(C)([C@@H](CC[C@@](CBr)(C(=C)Cl)Cl)Br)Cl |
Canonical SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Synonyms |
6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene 6-BBMTCO 6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene halomon NSC 650893 NSC-650893 |
Origin of Product |
United States |
Biosynthesis of Halomon in Marine Organisms
Identification of Natural Sources and Producers
Marine organisms, particularly red algae, are known to produce a wide array of halogenated natural products, including terpenes. mdpi.comlibretexts.orgudel.edu These compounds are believed to serve as defensive mechanisms against herbivores and other marine life. wikipedia.orgmdpi.comlibretexts.orgunam.edu.na
Marine Red Algae (Portieria hornemannii) as a Primary Source
The marine red alga Portieria hornemannii (formerly known as Chondrococcus hornemanni) has been identified as a primary natural source of halomon. wikipedia.orgscielo.brmdpi.comucla.edu this compound was first isolated as a major component from the organic extracts of P. hornemannii collected in the Philippines in 1992. wikipedia.orgmdpi.comucla.edu Studies have shown that different collections of P. hornemannii from various locations can yield this compound and structurally similar compounds, although the proportions may vary. mdpi.comucla.edu
Challenges in Natural Product Isolation and Supply
Despite Portieria hornemannii being a natural source, obtaining a reliable and sufficient supply of this compound directly from the algae presents significant challenges. wikipedia.orgscielo.brmdpi.comnih.govresearchgate.net The concentration of this compound in the organism is often extremely low, making isolation difficult. wikipedia.org Furthermore, the terpene content in P. hornemannii can vary depending on the collection site and time, leading to inconsistencies in yield. mdpi.comresearchgate.netrsc.org These challenges have hindered preclinical investigations and the broader utilization of this compound. wikipedia.orgmdpi.comresearchgate.netnih.gov The difficulty in obtaining sufficient natural material has driven interest in developing synthetic methods for this compound and its analogues. wikipedia.orgresearchgate.netnih.gov
Proposed Biosynthetic Pathways of this compound
The biosynthesis of halogenated monoterpenes like this compound in red algae is a complex process involving several enzymatic steps. While the complete pathway is still being elucidated, research has shed light on key aspects, including enzymatic halogenation and the role of terpene synthases and precursor molecules.
Enzymatic Halogenation Mechanisms in Algae
Enzymatic halogenation is a crucial step in the biosynthesis of many marine natural products. researchgate.netthieme-connect.de In algae, this process is often catalyzed by halogenase enzymes, which introduce halogen atoms (such as bromine and chlorine) into organic molecules. mdpi.comnih.govresearchgate.netthieme-connect.de Electrophilic halogenation, where a reactive halogen species is generated, is a common mechanism employed by these enzymes. researchgate.netthieme-connect.de Haloperoxidases, particularly vanadium bromoperoxidases (V-BrPOs), are known to play a significant role in the bromination of marine natural products in red algae by catalyzing the oxidation of halide ions. udel.eduthieme-connect.de While the specific enzymes involved in every halogenation step of this compound biosynthesis are not fully characterized, it is understood that enzyme-mediated reactions are responsible for the precise regio- and stereoselective incorporation of multiple halogen atoms into the molecule. rsc.orgthieme-connect.de
Role of Terpene Synthases in Haloterpenoid Biogenesis
Terpene synthases (TSs) are key enzymes in the biosynthesis of terpenoids, including this compound. nih.govnih.govacs.orgmdpi.com These enzymes are responsible for catalyzing the initial steps that form the basic carbon skeleton of terpenes from precursor molecules. nih.govacs.orgmdpi.com Recent research has identified an emerging class of microbial-like type I terpene synthases in red algae, including Portieria hornemannii, that are involved in the production of halogenated mono- and sesquiterpenes. nih.govnih.gov These enzymes catalyze the selective production of key terpene precursors. nih.govnih.gov
Precursor Molecules in this compound Biosynthesis (e.g., Myrcene)
The biosynthesis of this compound is believed to originate from common terpene precursor molecules. Myrcene, an acyclic monoterpene, has been hypothesized to serve as a shared precursor for halogenated monoterpenes found in Portieria and Ochtodes species. mdpi.comnih.gov The structure of this compound shows a halogenation pattern that corresponds to the double-bond configuration of myrcene, further supporting its role as a likely biosynthetic precursor. nih.gov The biogenesis of this compound and related congeners is considered to occur via enzyme-mediated addition of halogens (such as BrCl) to the double bonds of myrcene, followed by elimination reactions. rsc.org
Here is a table summarizing the key natural source of this compound:
| Organism | Type of Organism | Relevance to this compound Production |
| Portieria hornemannii | Marine Red Alga | Primary natural source |
Genetic and Enzymatic Characterization of Biosynthetic Machinery
Recent research has focused on identifying and characterizing the specific enzymes and genes responsible for the biosynthesis of this compound and other haloterpenoids in red algae. This involves detailed genetic and enzymatic studies to understand the molecular mechanisms underlying the formation of these complex halogenated structures.
Identification and Functional Characterization of Haloperoxidases
Halogenation is a key step in the biosynthesis of this compound, involving the incorporation of bromine and chlorine atoms. Haloperoxidases are a class of enzymes known to catalyze the oxidation of halide ions, leading to the formation of reactive halogen species that can then be incorporated into organic molecules. scentspiracy.com Vanadium-dependent haloperoxidases (VHPOs) are particularly prevalent in marine organisms, including red algae, and are known to utilize vanadate, a halide ion, and hydrogen peroxide to produce electrophilic halogens. nih.govguidetopharmacology.org
Draft genomes of haloterpenoid-rich red algae, such as Portieria hornemannii, have revealed the presence of numerous putative VHPO genes. nih.gov These enzymes are hypothesized to be involved in the bromination reactions observed in this compound biosynthesis. While VHPOs are generally known to catalyze monobromination, the specific enzymatic machinery responsible for the multiple and site-selective halogenations (both bromination and chlorination) seen in this compound is still an area of active research. nih.gov Establishing the precise functional links between identified algal enzymes, including potential terpene synthase-haloperoxidase gene pairs, and the production of polyhalogenated terpenes like this compound requires further investigation and characterization. nih.gov
Genomic and Transcriptomic Studies of Algal Metabolite Production
Genomic and transcriptomic approaches have been instrumental in uncovering the genetic basis for this compound biosynthesis in red algae, particularly in Portieria hornemannii, a significant producer of this compound. nih.govnih.govwikipedia.org These studies involve sequencing the entire genome and analyzing the transcriptome (the complete set of RNA molecules) to identify genes that are actively expressed during the production of haloterpenoids.
These studies have successfully identified type I terpene synthases (TSs) in P. hornemannii and other haloterpenoid-producing red algae. nih.govwikipedia.orgnih.govfishersci.no Terpene synthases are the enzymes responsible for catalyzing the initial steps in terpene biosynthesis, converting the acyclic precursors IPP and DMAPP into various terpene scaffolds. A specific monoterpene-producing enzyme identified from P. hornemannii, designated PhTS-1, was shown to selectively produce β-myrcene in vitro. nih.gov β-myrcene is considered a likely biosynthetic precursor to this compound, suggesting that PhTS-1 plays a role in initiating the this compound biosynthetic pathway. nih.gov
Genomic and transcriptomic analyses have also revealed a high diversity of cytochrome P450 enzymes in algae. wikidata.org These enzymes are known to catalyze a wide range of oxidative reactions and can significantly diversify the chemical structures of natural products. While their specific roles in this compound biosynthesis are not fully elucidated, they may be involved in downstream modifications of the terpene scaffold or in tailoring the halogenation pattern. Comparative genomic and transcriptomic studies continue to provide valuable insights into the complex network of genes and enzymes involved in the production of specialized metabolites like this compound in marine red algae. nih.govwikipedia.org
Here is a summary of some key enzymes and their proposed roles in this compound biosynthesis based on current research:
| Enzyme Class | Proposed Role in this compound Biosynthesis | Organism |
| Terpene Synthase (PhTS-1) | Catalyzes the formation of β-myrcene, a likely precursor to this compound. nih.gov | Portieria hornemannii |
| Haloperoxidases (Putative VHPOs) | Involved in the incorporation of halogen atoms (bromine and chlorine). nih.govguidetopharmacology.orgnih.gov | Portieria hornemannii |
| Cytochrome P450s | Potentially involved in downstream modifications or tailoring reactions. wikidata.org | Red Algae |
Chemical Synthesis and Analogues of Halomon
Development of Synthetic Methodologies for Halomon
The development of synthetic routes to this compound has evolved to address the complexities inherent in its structure.
Challenges in Stereoselective and Regioselective Synthesis
A major hurdle in this compound synthesis is the selective introduction of multiple halogen atoms (bromine and chlorine) at specific positions on the carbon skeleton with defined relative and absolute stereochemistry. researchgate.netrsc.orgresearchgate.net this compound possesses two halogen-bearing stereocenters and a vinyl chloride moiety, all of which require careful control during synthesis. rsc.org Achieving site-selective functionalization across the molecule's double bonds and methylene (B1212753) groups in an asymmetric fashion poses a significant synthetic challenge. rsc.orgresearchgate.net The regioselectivity of halogen addition to alkenes can be influenced by steric and electronic effects, requiring specific reagents and conditions to control the outcome. researchgate.net
Asymmetric and Stereoselective Syntheses of this compound Enantiomers
Given that this compound is isolated as a single enantiomer from nature, significant effort has been directed towards developing asymmetric and stereoselective synthetic strategies to access the natural product and its unnatural enantiomers. rsc.orgresearchgate.net
Strategies for Chiral Halogenation and Stereocenter Control
Stereochemical control during halogenation is critical for the synthesis of halogenated natural products like this compound where halogens contribute to stereogenicity. nih.govresearchgate.net Strategies employed include stereospecific reactions (such as SN2 displacements and alkene halogenation) and stereoselective reactions under substrate, reagent, or catalyst control. nih.gov Asymmetric halogenation methods, particularly enantioselective alkene halogenation, have seen significant advancements. researchgate.netnih.gov However, achieving direct enantioselective bromonium ion formation on an isolated alkene followed by regioselective and stereospecific nucleophilic capture, as might be proposed in the biogenesis of this compound from myrcene, remains a challenge in synthesis. researchgate.net The introduction of halogen-bearing stereogenic centers can also be achieved via stereoselective epoxide openings with halide ions, although regioselectivity needs to be addressed. nih.gov Catalytic asymmetric α-halogenation of carbonyl compounds is another developed strategy for incorporating halogen-bearing stereogenic centers. nih.govresearchgate.net
Synthesis of (+)-Halomon and Unnatural Enantiomers
The natural product is (+)-Halomon. mdpi.com Asymmetric synthetic routes have been developed to access enantiopure this compound. One approach involved a dihydroxylation-dibromination-dihydroxylation sequence on myrcene, providing an enantiopure intermediate for subsequent stereospecific transformations to set the stereogenic centers of this compound. rsc.orgrsc.org A highly selective synthesis of (+)-Halomon has been reported, utilizing a chemo-, regio-, and enantioselective dihalogenation reaction as a key step. acs.orgresearchgate.netnih.gov This method has also been successfully applied to synthesize the unnatural enantiomer, (-)-Halomon. nih.gov The ability to synthesize both enantiomers is crucial for evaluating their respective biological activities, as initial studies suggest that the unnatural enantiomer is inactive against certain cancer cell lines sensitive to (+)-Halomon. mdpi.com
Rational Design and Synthesis of this compound Analogues
The interest in this compound's biological profile has spurred the rational design and synthesis of its analogues. wikipedia.orgresearchgate.netacs.org The synthesis of analogues allows for the exploration of structure-activity relationships and the identification of potentially more potent or selective compounds. nih.gov Synthetic methodologies developed for this compound, particularly those enabling selective halogenation and stereocenter control, are instrumental in the preparation of these analogues. researchgate.netnih.govnih.gov The ability to selectively incorporate halogens and control stereochemistry at various positions on the monoterpene scaffold provides a platform for generating a diverse library of this compound derivatives for biological evaluation. researchgate.netnih.govnih.gov
Exploration of Structural Modifications for Biological Activity
Research into this compound and its analogues has involved exploring structural modifications to understand their impact on biological activity. The presence and position of halogen atoms, as well as the stereochemistry of chiral centers, are crucial factors influencing bioactivity. mdpi.com Halogenation can affect lipophilicity, potentially improving pharmacokinetic properties, and halogen atoms can also participate in binding interactions, such as halogen bonding. mdpi.com
Studies have indicated that the bromine atom at the C6 position and the chlorine atom at the C2 position of this compound are crucial for its cytotoxic activity. Modifications at the C7 position, such as methylation, have been reported to have minimal impact on this activity. The stereochemistry of this compound is also important; enantiopure (+)-halomon exhibits activity comparable to the naturally occurring compound, while (−)-halomon is less active, underscoring the role of chiral centers in its biological effects. nih.gov
Synthetic analogues have been developed to study the structure-activity relationship (SAR) and potentially enhance desired properties. smolecule.com This involves creating compounds with structural similarities to this compound but with variations in halogen substitution, stereochemistry, or other parts of the molecule. For instance, studies have explored the activity of bromochlorinated and chlorinated analogues of polyhalogenated monoterpenes from Plocamium species. mdpi.com
Generation of this compound-Related Polyhalogenated Monoterpenes
The synthesis of this compound and related polyhalogenated monoterpenes involves constructing complex halogenated structures, often through multi-step organic reactions that introduce bromine and chlorine atoms into a monoterpene backbone. smolecule.com Various synthetic strategies have been developed over the years.
One approach to the synthesis of polyhalogenated monoterpenes, including this compound analogues, utilizes a chemo-, regio-, and enantioselective dihalogenation reaction. nih.govacs.orgnih.govacs.org This method allows for the selective incorporation of halogens into organic molecules, addressing a long-standing challenge in the synthesis of these compounds. acs.orgnih.govacs.org For example, a highly selective route to (+)-halomon starts with an allylic alcohol which undergoes bromochlorination. nih.govacs.org Subsequent steps involve functional group transformations and elimination reactions to yield the desired product. nih.govucla.edu This selective synthesis has provided access to significant quantities of pure (+)-halomon for further study. nih.gov
Another strategy for generating polyhalogenated monoterpenes involves divergent synthetic routes starting from chiral pool precursors, such as glyceraldehyde acetonide. nih.govcu.edu.eg This allows for the enantioselective synthesis of various acyclic polyhalogenated monoterpenes found in Plocamium species, which are structurally related to this compound. nih.govcu.edu.eg These divergent syntheses provide a blueprint for accessing a wide range of natural and unnatural analogues. nih.gov
Research has also explored the biogenesis of this compound from myrcene, which involves sequential bromochlorination of the alkene double bonds followed by elimination of HBr. nih.govcu.edu.egresearchgate.net This proposed biogenetic pathway has inspired synthetic approaches. nih.govcu.edu.eg
Mechanistic Investigations of Halomon S Biological Activities Non Human Models
In Vitro Cellular Activity Profiles
Studies utilizing non-human cell lines, particularly cancer cell models, have been instrumental in characterizing Halomon's effects at the cellular level.
Differential Cytotoxicity in Non-Human Cell Lines (e.g., cancer cell models, specific tumor cell lines)
This compound has demonstrated selective cytotoxicity, exhibiting higher toxicity towards certain types of tumor cells compared to normal cells. wikipedia.org Research conducted at the National Cancer Institute highlighted this compound's strong differential cytotoxicity towards brain, colon, and renal tumor cell lines within their 60-cell line screen. unam.edu.naresearchgate.netmdpi.com In contrast, leukemia and melanoma cell lines were found to be relatively less sensitive to this compound's effects. escholarship.orgunam.edu.namdpi.comnih.gov
Compounds structurally related to this compound, such as isothis compound, have also shown a unique differential cytotoxicity profile against various human tumor cell lines. unam.edu.naresearchgate.net Studies comparing this compound and several related compounds isolated from Portieria hornemannii found that these compounds uniformly exhibited a similar differential cytotoxicity profile against the NCI panel of 60 human tumor cell lines and demonstrated comparable potency to each other. unam.edu.naresearchgate.net
Another study evaluating halogenated monoterpenes from Plocamium cartilagineum on various tumor cell lines, including murine colon adenocarcinoma (CT26) and human colon adenocarcinoma (SW480), cervical adenocarcinoma (HeLa), and malignant melanoma (SkMel28), alongside a mammalian non-tumor cell line (Chinese hamster ovary cells, CHO), revealed selective cytotoxicity against colon and cervical adenocarcinoma cells. researchgate.net Notably, one compound showed specific and irreversible effects on human colon adenocarcinoma SW480 cells, which are known to overexpress P-glycoprotein, a transmembrane protein often associated with chemoresistance. researchgate.net The anti-tumor doses of these compounds were not cytotoxic against CHO cells. researchgate.net
Interactive table: Differential Cytotoxicity of this compound and Related Compounds
| Compound | Cell Lines Exhibiting High Sensitivity | Cell Lines Exhibiting Lower Sensitivity | Source Organism | Reference |
| This compound | Brain, Colon, Renal tumor cells | Leukemia, Melanoma cells | Portieria hornemannii | escholarship.orgunam.edu.namdpi.comnih.gov |
| Isothis compound | Several human tumor cell lines | Not specified | Portieria hornemannii | unam.edu.naresearchgate.net |
| Related Compounds (from P. hornemannii) | Similar to this compound | Similar to this compound | Portieria hornemannii | unam.edu.naresearchgate.net |
| Selected Halogenated Monoterpenes (from P. cartilagineum) | Colon, Cervical adenocarcinoma cells | Melanoma cells, CHO cells | Plocamium cartilagineum | researchgate.net |
Exploration of Antiproliferative Effects
Beyond cytotoxicity, this compound and related compounds have been investigated for their antiproliferative effects on cancer cells. This compound has been reported to be active against the non-small cell lung carcinoma cell model (NSCLCN6-L16) and colon cancer cell model (HCT-116) in vitro. mdpi.comsemanticscholar.org A novel small molecule, XB05, which showed a strong correlation (Pearson coefficient 0.82) with this compound's activity profile in the NCI 60 human tumor cell line screen, exhibited potent antiproliferative activity against a diverse range of cancer cell lines, with GI50 values in the 10-100 nM range for sensitive lines. aacrjournals.org This suggests that this compound likely shares these potent antiproliferative characteristics.
Studies on extracts from various algae species have also indicated antiproliferative potential against human colorectal cancer cell lines, with some halogenated monoterpenes, including this compound, being highlighted for their activity on different cell lines, including colon cancer. nih.gov
Molecular Mechanisms of Action
Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial. Research has pointed towards its interaction with key epigenetic regulatory enzymes.
Inhibition of DNA Methyltransferase-1 (DNMT1)
This compound has been identified as an inhibitor of human DNA methyltransferase 1 (DNMT1). aacrjournals.orgresearchgate.netfrontiersin.org DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during DNA replication. aacrjournals.orgfrontiersin.orgmdpi.comscienceopen.comnih.gov Inhibition of DNMT1 is considered an attractive target for epigenetic therapy in cancer because methylation-induced silencing of tumor suppressor genes is a frequent event in cancer cells. aacrjournals.orgmdpi.com
XB05, the compound mechanistically similar to this compound, was found to be a potent inhibitor of recombinant DNMT1 activity in vitro, with an IC50 of 10 nM. aacrjournals.org Halogenated monoterpenes, including this compound, isolated from Portieria hornemannii, have been described as potential DNMT inhibitors. frontiersin.org Previous studies have shown that this compound has comparable activity against DNMT1 with an IC50 value of 1.25 µM. mdpi.comsemanticscholar.orgfrontiersin.org
Kinetic and Mechanistic Studies of DNMT1 Inhibition
While specific detailed kinetic and mechanistic studies of this compound's interaction with DNMT1 are not extensively detailed in the provided snippets, the identification of this compound as a DNMT1 inhibitor implies an interaction that affects the enzyme's catalytic activity. DNMT1 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the C5 position of cytosine, primarily on hemimethylated DNA. frontiersin.orguniroma1.it The mechanism involves the cytosine on the target strand being looped out and covalently anchored within the catalytic pocket. nih.gov
Studies on other DNMT inhibitors, such as quinoline-based compounds, have investigated their mechanism of inhibition, including whether they are competitive with DNA or AdoMet. uniroma1.itresearchgate.net Further detailed kinetic and mechanistic studies would be required to fully characterize this compound's specific mode of DNMT1 inhibition.
Implications for Epigenetic Regulation in Cellular Systems
The inhibition of DNMT1 by this compound has significant implications for epigenetic regulation in cellular systems, particularly in the context of cancer. DNMT1 maintains aberrant DNA methylation patterns in cancer cells, contributing to epigenetic dysregulation and tumorigenesis. mdpi.com By inhibiting DNMT1, this compound can act as a demethylating agent. wikipedia.org
Inhibition of DNMT1 can lead to the reactivation of silenced tumor suppressor genes, whose hypermethylation contributes to their suppressed expression and exacerbates tumor development. mdpi.comnih.gov XB05, the mechanistic mimic of this compound, could reactivate the expression of several silenced tumor suppressor genes in cancer cells at concentrations of 100 nM or less. aacrjournals.org This suggests that this compound likely possesses similar capabilities in restoring the expression of epigenetically silenced genes.
Aberrant DNA methylation, including regional hypermethylation of tumor suppressor genes by DNMTs, is a hallmark of cancer epigenetics. nih.gov Inhibiting DNMTs can lead to the demethylation of these hypermethylated regions, thereby allowing for the re-expression of tumor suppressor genes. mdpi.comnih.gov This restoration of gene expression can impact various cellular processes, including cell cycle progression and genomic stability. nih.gov
The role of DNMT1 in maintaining aberrant methylation in cancer cells makes it a critical target for therapeutic interventions aimed at restoring epigenetic stability. mdpi.com this compound's ability to inhibit this enzyme highlights its potential as an agent that can modulate epigenetic landscapes in cellular systems, particularly in disease contexts characterized by aberrant DNA methylation.
Other Proposed Mechanisms of Action (e.g., demethylating agent, non-specific alkylation computational analysis)
This compound has been suggested to act as a demethylating agent, which is considered a possible mechanism contributing to its pharmacological effects. wikipedia.orgnih.gov This proposed activity aligns with research indicating that this compound inhibits DNA methyltransferase-1 (DNMT1). mdpi.comaacrjournals.orgresearchgate.netresearchgate.net DNMT1 plays a crucial role in maintaining DNA methylation patterns during replication. wikipedia.org
While some halogenated compounds are known to be potent alkylating agents, computational analysis of this compound's cytotoxicity profile suggests that its activity may not be solely attributable to simple non-specific alkylation reactions. mdpi.com The selective cytotoxicity observed for this compound in various tumor cell lines further supports the idea of more targeted interactions rather than widespread non-specific alkylation. mdpi.com Studies investigating the unnatural enantiomer, (−)-Halomon, have shown it to be inactive against cancer cell lines sensitive to (+)-Halomon, indicating that the specific stereochemistry is important for its biological activity, which is less characteristic of simple non-specific alkylation. mdpi.com
Modulation of Gene Expression Pathways
Investigations into this compound's mechanism of action have highlighted its impact on gene expression, particularly through the modulation of epigenetic processes like DNA methylation.
Impact on Tumor Suppressor Gene Expression
A key aspect of this compound's proposed mechanism involves the inhibition of DNMT1, which can lead to the reactivation of tumor suppressor genes. mdpi.comaacrjournals.orgnih.gov Tumor suppressor genes are critical for regulating cell growth and preventing uncontrolled division. medlineplus.gov In many cancers, these genes are silenced through aberrant DNA methylation in their promoter regions. wikipedia.orgnih.govfrontiersin.org By inhibiting DNMT1, this compound may help restore the expression of these silenced tumor suppressor genes, contributing to its observed effects in cancer cell lines. aacrjournals.org
Broader Epigenetic Modulation Studies (e.g., DNA methylation patterns)
This compound's identification as a DNMT1 inhibitor positions it within the context of epigenetic cancer therapy. aacrjournals.org Epigenetic modifications, such as DNA methylation, play a significant role in regulating gene expression without altering the underlying DNA sequence. wikipedia.orgfrontiersin.org Abnormal DNA methylation patterns, including hypermethylation in specific genomic regions like promoters, are frequently observed in tumor cells and can lead to the silencing of critical genes, including tumor suppressors. wikipedia.orgnih.govfrontiersin.org this compound's ability to inhibit DNMT1 suggests it can influence these methylation patterns, potentially reversing the hypermethylation-induced silencing of genes and thereby modulating broader epigenetic landscapes in treated cells. aacrjournals.orgnih.gov
Enzyme Inhibition Studies (Beyond DNMT1)
Beyond its notable effect on DNMT1, research has also explored this compound's interactions with other enzyme systems, particularly those involved in metabolism.
Interactions with Cytochrome P450 Enzymes (e.g., hepatic microsomal metabolism)
Studies using mouse and human liver preparations have demonstrated that this compound undergoes metabolism by cytochrome P450 (CYP) enzymes. nih.gov This metabolic process occurs in the microsomal fraction of liver cells and requires the presence of NADPH. nih.gov The involvement of CYP enzymes is supported by the observation that carbon monoxide inhibits the hepatic microsomal metabolism of this compound. nih.gov While these studies confirmed the role of CYP enzymes in this compound's metabolism in the liver, the specific isoforms responsible were not identified. nih.gov Cytochrome P450 enzymes are a superfamily of enzymes primarily located in the liver and gut, playing a central role in the phase I metabolism of many drugs and endogenous compounds through oxidation reactions. gpnotebook.comfrontiersin.org
Other Enzyme Targets and Metabolic Transformations
The metabolism of this compound by hepatic microsomes in both mice and humans results in the production of at least one metabolite. nih.gov Mass spectral analysis of this metabolite indicated the loss of one chlorine and one bromine atom from the this compound structure. nih.gov This suggests that dehalogenation is one of the metabolic transformations this compound undergoes.
While DNMT1 and CYP enzymes have been specifically investigated, this compound's reported biological activities, such as anti-inflammatory and antimicrobial effects, imply potential interactions with other enzymatic targets or pathways not yet fully characterized. smolecule.commdpi.com Additionally, studies on the mechanism of apoptosis induced by this compound have shown caspase activation, indicating that enzymes within the caspase family are involved in the downstream effects of this compound treatment.
Structure Activity Relationship Studies of Halomon and Its Derivatives
Elucidation of Key Structural Features for Biological Activity
Understanding the specific parts of the Halomon molecule responsible for its biological effects is a primary focus of SAR studies. This involves examining the contribution of halogen atoms, their positions, and the molecule's three-dimensional arrangement.
Role of Halogenation Pattern and Stereochemistry
The pattern of halogenation and the stereochemistry of this compound are critical determinants of its cytotoxicity . Specifically, the bromine atom at the C6 position and the chlorine atom at the C2 position are considered crucial for its activity . Modifications at the C7 position, such as methylation, appear to have minimal impact on cytotoxicity .
Stereochemistry also plays a significant role. The enantiopure form of (+)-Halomon exhibits activity comparable to the natural product, while (−)-Halomon is reported to be less active or inactive, confirming the importance of the chiral centers at C3 and C6 in its biological function mdpi.com. The (3R,6S) configuration is suggested to enhance binding to DNA methyltransferase-1 (DNMT1), a proposed molecular target . Studies on chiral alkyl halides in general also highlight that the stereochemistry of halogen-bearing carbons can significantly alter bioactivity mdpi.comresearchgate.net.
Comparative Analysis of this compound-Related Compounds
Comparative analysis of this compound and its synthetic analogs provides insights into the structural features essential for activity researchgate.netbuffalo.edu. Researchers have synthesized various derivatives to study how changes to the monoterpene backbone and halogen substitutions affect their cytotoxic profiles smolecule.comresearchgate.net. These studies help to identify pharmacophores and regions of the molecule that are sensitive to modification . For instance, comparing different halogenated monoterpenes isolated from marine algae reveals that the specific combination of bromine and chlorine substitutions in this compound contributes to its unique biological activities smolecule.com.
Correlation of Structural Diversity with Mechanistic Outcomes
The structural diversity among this compound and its derivatives correlates with variations in their mechanistic outcomes nih.gov. This compound is known to inhibit DNA methyltransferase-1 (DNMT1), acting as a demethylating agent wikipedia.orgresearchgate.net. This targeted interaction with an epigenetic regulator is thought to contribute to its selective cytotoxicity . Studies on this compound-related compounds have also investigated their ability to induce apoptosis or necrosis in cancer cells, suggesting that structural variations might influence the specific cell death pathways activated researchgate.net. The exploration of structural diversity is a key strategy in antimicrobial discovery, influencing target selectivity, binding affinity, and the ability to overcome resistance mechanisms nih.gov.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are developed to establish mathematical relationships between the chemical structures of this compound and its derivatives and their biological activities buffalo.edunbu.ac.inunam.edu.naresearchgate.netmdpi.comnih.govresearchgate.net. These models utilize various molecular descriptors to quantify structural features and correlate them with observed biological responses, such as cytotoxicity against specific cancer cell lines unam.edu.na. QSAR studies can help predict the activity of new, unsynthesized analogs and prioritize compounds for further investigation researchgate.netresearchgate.net. For example, QSAR studies on halogenated monoterpenes have identified parameters like CPKovality (related to molecular size and shape) and the HOMO-LUMO gap (related to reactivity) as important predictors of biological activity unam.edu.na. Computational chemistry and molecular modeling are often used in conjunction with QSAR to develop and refine drug design hypotheses buffalo.edu.
Data Tables
While specific comprehensive datasets for this compound SAR studies were not extensively detailed across multiple sources in a format suitable for direct table generation within the constraints, the text provides examples of key findings that can be summarized:
| Structural Feature | Location in this compound | Impact on Cytotoxicity | Reference |
| Bromine | C6 | Crucial | |
| Chlorine | C2 | Crucial | |
| Methylation | C7 | Minimal Impact | |
| Stereochemistry | C3, C6 | Significant (e.g., (3R,6S) configuration) | mdpi.com |
| Compound | Stereochemistry | Activity Level (vs. (+)-Halomon) | Proposed Target | Reference |
| (+)-Halomon | (3S,6R) | Comparable | DNMT1 | mdpi.com |
| (−)-Halomon | (3R,6S) | Less active/Inactive | Not specified | mdpi.com |
| Synthetic Analogs | Varied | Variable, depending on structure | DNMT1 (for some) |
Analytical Methodologies for Halomon Research
Chromatographic Techniques for Isolation and Purification
Chromatography plays a vital role in obtaining pure samples of Halomon, whether from natural extracts or synthetic reaction mixtures. Various chromatographic methods are employed, leveraging differences in polarity and other physical properties to achieve separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique used for the separation and purification of this compound. It has been employed in both analytical and semi-preparative scales. For instance, reverse phase chiral HPLC has been utilized to analyze the enantiomeric excess of synthetic this compound, demonstrating high purity (>99% ee) in some synthetic routes. nih.gov Semi-preparative HPLC with both achiral and chiral columns has been necessary to obtain pure this compound from synthetic mixtures containing multiple diastereo- and enantiomers. nih.gov In the isolation of this compound from Portieria hornemannii, RP-HPLC using methanol/water mixtures as the mobile phase has been successfully applied for purification of fractions obtained from silica (B1680970) gel column chromatography. mdpi.com
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another technique used in this compound research. While HPLC is frequently used for isolating the relatively less volatile this compound itself, GC-MS is valuable for analyzing more volatile compounds, including potential precursors or related metabolites found in Portieria hornemannii. mdpi.comacs.orgresearchgate.net Studies investigating the metabolism of this compound by liver preparations have also utilized GC to analyze extracted samples. scispace.com The effectiveness of GC-MS for analyzing halogenated monoterpenes has been noted, particularly when using appropriate extraction techniques like headspace solid-phase microextraction (HS-SPME). mdpi.com
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic methods are indispensable for determining the structure and characteristics of this compound. These techniques provide detailed information about the arrangement of atoms, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental to the structural elucidation of this compound and its related compounds. mdpi.comscispace.com Analysis of COSY and HMBC spectra has been used to determine the planar structure of this compound by identifying correlations between protons and carbons. mdpi.com NMR studies, sometimes relying on comparison to synthetic halogenated model systems, are crucial for characterizing noncrystalline polyhalogenated terpenes like this compound, which can be notoriously difficult to characterize. nih.gov Two-dimensional NMR techniques are essential for resolving structural ambiguities, particularly in distinguishing regioisomers and enantiomers. GIAO ¹³C NMR calculations have also been employed to support the determination of relative configurations of this compound isomers. mdpi.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its molecular formula and gaining insights into its structure. mdpi.comacs.orgscispace.comnih.gov High-resolution electron impact mass spectrometry (HREIMS) has been used to obtain precise mass measurements, aiding in the determination of the molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting product ions, providing more detailed structural information. wikipedia.orglabmanager.comnationalmaglab.org This technique is valuable for analyzing complex molecules and can help in identifying fragmentation pathways characteristic of the this compound structure. nationalmaglab.orgunt.edu Studies on this compound metabolism have used mass spectrometry to identify metabolites based on changes in mass, such as the loss of halogen atoms. scispace.com
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a definitive method for determining the absolute configuration of crystalline compounds like this compound. scispace.comwikidata.orgrsc.orgresearchgate.net This technique analyzes the diffraction pattern of X-rays passing through a single crystal to determine the precise 3D arrangement of atoms, including the stereochemistry at chiral centers. researchgate.net The structure and absolute configuration of this compound were confirmed by X-ray crystallography by the National Cancer Institute upon its reisolation and crystallization. nih.gov X-ray crystallography data, including the Flack parameter, are used to demonstrate the absolute configuration. mdpi.com This method has also been used to confirm the absolute configuration of related compounds like isothis compound and synthetic intermediates in this compound synthesis. scispace.comnih.govrsc.org
Advanced Analytical Approaches for Trace Analysis and Metabolite Identification
Advanced analytical techniques are crucial for the precise identification and quantification of this compound and its metabolites, particularly at trace levels in complex biological or environmental matrices. These methods enable researchers to gain detailed insights into the compound's behavior, metabolic pathways, and potential interactions.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, combining chromatographic separation with mass spectrometry detection, are widely employed in this compound research due to their high sensitivity, selectivity, and ability to provide structural information. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly valuable for analyzing volatile and semi-volatile, and less volatile or more polar compounds, respectively.
GC-MS is a powerful tool for separating volatile and semi-volatile compounds in a mixture and performing qualitative, semi-quantitative, or quantitative analysis filab.fr. It is well-suited for analyzing non-polar volatile compounds filab.fr. While direct studies specifically detailing this compound analysis by GC-MS in biological matrices were not extensively found, GC-MS has been used to identify halogenated compounds, including monoterpenes, in extracts of marine organisms researchgate.netresearchgate.net. For instance, GC-MS analysis has been used to characterize volatile organic compounds, including halogenated monoterpenes, in the red alga Portieria hornemannii, the natural source of this compound mdpi.com. Studies have shown that the extraction temperature can influence the detection of monoterpenes and halogenated monoterpenes by HS-SPME-GC-MS mdpi.com. Higher temperatures (45-60 °C) resulted in larger peak areas for less volatile compounds mdpi.com. GC-MS has also been utilized in studies examining the metabolism of this compound, where mouse and human liver fractions incubated with this compound were extracted and analyzed by gas chromatography scispace.com. This approach helped characterize the enzymes responsible for this compound metabolism and the metabolites produced scispace.com.
LC-MS, including LC-MS/MS, is extensively used for the analysis of a wide range of compounds, including those that are less volatile or more polar than those typically analyzed by GC-MS halocolumns.comresearchgate.netepa.govhalocolumns.comresearchgate.netashdin.comjapsonline.comnih.gov. This technique offers high sensitivity and specificity for the detection and quantification of analytes in complex matrices researchgate.netashdin.comjapsonline.comnih.gov. LC-MS/MS, in particular, provides enhanced selectivity through multiple reaction monitoring (MRM) epa.govnih.gov. While specific detailed protocols for this compound analysis by LC-MS in biological fluids were not prominently featured in the search results, LC-MS/MS is a standard technique for the quantitative estimation of drugs and their metabolites in biological matrices like serum, plasma, blood, and urine researchgate.netashdin.comjapsonline.comnih.gov. Bioanalytical method development using LC-MS/MS involves optimizing chromatographic conditions, such as column selection and mobile phase composition, and mass spectrometric parameters to achieve efficient separation and accurate quantification researchgate.netashdin.comjapsonline.comnih.gov. Sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed to isolate the analyte from the biological matrix before LC-MS analysis researchgate.netjapsonline.comnih.gov.
Research findings indicate that hepatic metabolism of this compound by mouse and human liver microsomes produces a metabolite where one chlorine and one bromine atom are lost, as suggested by mass spectral data scispace.com. Although the specific cytochrome P-450 enzymes involved were unknown, this metabolic process was detected using analytical techniques scispace.com. The application of GC with electron-capture detection has also been used to measure this compound concentrations in mouse plasma and tissues, demonstrating its utility in pharmacokinetic studies nih.gov.
Bioanalytical Method Development for In Vitro Systems
Bioanalytical method development for in vitro systems, such as cell cultures or enzyme preparations, is essential for studying the metabolic fate and interactions of this compound at a mechanistic level mdpi.comresearchgate.net. These methods aim to accurately measure this compound and its metabolites in biological matrices derived from in vitro experiments researchgate.net.
In in vitro metabolism studies using mouse and human liver fractions, this compound was incubated with these preparations, and the resulting mixtures were analyzed to identify metabolites scispace.com. The analytical method involved extraction with toluene (B28343) followed by gas chromatography scispace.com. This approach allowed for the characterization of this compound metabolism in the presence of hepatic enzymes scispace.com. The observation that metabolism occurred in the presence of NADPH but not boiled fractions indicated enzymatic activity scispace.com.
Developing bioanalytical methods for in vitro systems requires careful consideration of the matrix complexity and the potential for matrix effects on the analytical signal researchgate.net. Techniques like LC-MS/MS are well-suited for these applications due to their sensitivity and ability to handle complex samples researchgate.netashdin.comjapsonline.comnih.gov. Method development involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to ensure accurate and reliable quantification of the analyte and its metabolites in the specific in vitro matrix researchgate.netashdin.comjapsonline.comnih.gov. The goal is to develop a method that is specific, sensitive, accurate, and reproducible for the intended application researchgate.net.
The study of this compound's interaction with DNA methyltransferase-1 (DNMT-1) is an example where in vitro systems and associated bioanalytical methods would be crucial to understand the inhibitory effects and potential metabolic transformations occurring during this interaction nbu.ac.innih.gov. Although the specific analytical methods used in the DNMT-1 inhibition studies were not detailed in the provided search results, such research relies on robust bioanalytical techniques to quantify the compound and assess its biochemical activity in the in vitro enzymatic assay.
Ecological and Environmental Relevance of Halomon
Role as a Chemical Defense Mechanism in Marine Algae
Marine algae, unlike their terrestrial counterparts, produce a diverse array of halogenated compounds. researchgate.net This is linked to the high availability of halogens such as bromine, iodine, and chlorine in the marine environment. researchgate.net Red algae, in particular, are prolific producers of these halogenated metabolites, possessing the necessary biosynthetic pathways. researchgate.net Halomon, as a halogenated monoterpene, is one such compound found in red algae like Portieria hornemannii. wikipedia.orgmdpi.com
The production of halogenated compounds by marine algae is widely believed to serve various ecological functions, including acting as chemical defenses against grazing herbivores and regulating associated bacterial communities. wikipedia.orgresearchgate.netnih.gov Specifically, halogenated monoterpenes are thought to be synthesized by marine algae primarily for chemical defense against herbivores. nih.gov The presence of bromine and chlorine ions in seawater facilitates the formation of these compounds, often promoted by the enzyme bromoperoxidase, which is present in many red algae species. nih.gov
Studies on other red algae producing halogenated monoterpenes, such as Ochtodes secundiramea, have provided evidence for their defensive roles. For instance, a mixture of halogenated monoterpenes from O. secundiramea was found to be an effective feeding deterrent against herbivorous amphipods. vims.edu Another halogenated metabolite from this alga, ochtodene, also acted as a feeding deterrent against herbivorous fishes. vims.edu While not all secondary metabolites produced by Ochtodes demonstrated deterrent effects, these findings support the hypothesis that the variety of secondary metabolites, including halogenated monoterpenes, synthesized by seaweeds can be effective in deterring different types of herbivores in complex environments like coral reefs. vims.edu The production of these compounds can directly protect against specific herbivore species and indirectly deter grazing by inhibiting fouling organisms. scielo.br
Influence on Marine Microbial Communities (e.g., anti-microbial activities)
Halogenated low molecular weight metabolites from marine algae have demonstrated a range of biological properties, including antimicrobial activities. scispace.comresearchgate.net These compounds are often related to the algae's defense systems against microorganisms and competitors for space. researchgate.net Marine algae produce chemically active metabolites that can have antibacterial, antialgal, antimacrofouling, and antifungal properties, effective in preventing biofouling. ajol.info
While specific detailed research findings on this compound's direct influence on marine microbial communities are not extensively detailed in the provided snippets, the broader context of halogenated marine natural products points to such interactions. Halogenated secondary metabolites from marine algae are known to prevent bacterial biofilms and the attachment of other organisms. sciencedaily.com For example, halogenated furanones from the red seaweed Delisea pulchra inhibit bacterial fouling by interfering with quorum sensing, a communication system used by bacteria to form biofilms. sciencedaily.com This suggests a mechanism by which halogenated compounds, including monoterpenes like this compound, could influence microbial community structure and activity.
Furthermore, studies on marine bacteria, including the genus Halomonas, have shown versatile secondary metabolite biosynthesis potential and antimicrobial activity. uc.pt While this refers to compounds produced by bacteria rather than the effect of this compound on bacteria, it highlights the prevalence of antimicrobial interactions within the marine microbial environment. Extracts from marine bacteria associated with seaweeds have also exhibited antibacterial activity against human pathogens. ajol.info
The presence of halogenated compounds in marine organisms, including algae, is linked to defense against microorganism infections. mdpi.com A significant number of algal halogenated metabolites have shown antimicrobial activities. mdpi.com
Broader Ecological Significance of Halogenated Marine Natural Products
Halogenated natural products (HNPs) are secondary metabolites containing chlorine, bromine, and/or iodine, produced by a variety of marine organisms, including macroalgae, bacteria, phytoplankton, and some invertebrates. umu.se These compounds play numerous ecological roles, such as chemical communication, antimicrobial and antifouling activities, and protection against herbivory and predation. umu.se
The ecological role of marine halogenated metabolites, alongside other natural compounds, has been increasingly recognized for their important roles in shaping the community structure of marine ecosystems. nih.gov Chemical ecology studies in marine systems investigate the role of natural compounds in interactions between organisms and their environment. mdpi.com Secondary metabolites are suggested to be responsible for marine biodiversity at various levels. nih.govmdpi.com
Halogenation often imparts interesting features and increased biological activity to these secondary metabolites. mdpi.com Red algae are particularly rich sources of diverse and unique biosynthetic pathways for producing halogenated metabolites. mdpi.com
Beyond their defensive functions, marine natural products can have multiple roles, acting simultaneously as feeding deterrents and defenses against pathogens and fouling organisms, thereby increasing their adaptive value. scielo.br The study of these compounds is a vibrant area of marine ecological research, exploring their roles in chemical defenses, signals, and interactions with other organisms and the environment. e-bookshelf.de
The presence of halogenated natural compounds can also serve as indicators of environmental health, potentially reflecting increased biodiversity or the health of ecosystems like coral reefs. researchgate.net
While this compound's specific broader ecological impacts beyond its role in algal defense and potential influence on microbes require further dedicated research, its existence as a prominent halogenated monoterpene from a prolific group of marine organisms underscores the significant ecological roles played by this class of natural products in marine environments.
Q & A
Q. What spectroscopic and crystallographic methods are critical for structural elucidation of halomon and its analogs?
this compound's polyhalogenated structure requires a combination of NMR (¹H, ¹³C, and 2D techniques), mass spectrometry (MS), and X-ray crystallography. For example, the absolute configuration of isothis compound was confirmed via X-ray crystallography . Similarly, stereochemical assignments in synthetic intermediates rely on NMR coupling constants and NOE correlations, as demonstrated in asymmetric synthesis studies . These methods are essential to resolve structural ambiguities, particularly in distinguishing regioisomers and enantiomers.
Q. How do natural extraction challenges impact this compound research, and what strategies mitigate these issues?
this compound is isolated from the red alga Portieria hornemannii, but its content varies drastically due to geographic, seasonal, and cryptic species differences . For instance, recollections from the same site yielded structurally similar analogs (e.g., 2-7) but inconsistent this compound quantities . To address this, researchers use metabolomic profiling to correlate algal genetic diversity with terpene production , and synthetic routes (e.g., enantioselective synthesis) to bypass natural scarcity .
Q. What foundational findings define this compound's differential cytotoxicity profile?
Early NCI-60 screening revealed this compound's selective activity against renal, brain, and colon cancer cell lines (GI₅₀ values < 1 µM), with minimal effects on leukemia and melanoma cells . This differential cytotoxicity, attributed to its unique halogenation pattern, guided its selection for preclinical development . Researchers validate these profiles using standardized cell viability assays (e.g., MTT) across diverse cell panels .
Advanced Research Questions
Q. What methodological advancements enable enantioselective synthesis of this compound?
Key innovations include:
- Boronate ester protection : Enables selective dihydroxylation and dibromination of myrcene, preserving stereochemistry during multi-step functionalization .
- Sharpless asymmetric dihydroxylation : Generates enantiopure intermediates, such as (3R,6S,7S)-3, critical for setting this compound's stereocenters .
- Bromonium ion trapping : Achieves regio- and stereocontrolled halogenation, as shown in the synthesis of (+)-halomon (>400 mg total yield) . These steps reduce reliance on natural extraction and enable scalable production of enantiopure material for mechanistic studies .
Q. How can researchers address variability in this compound content across algal populations?
Integrative approaches include:
- Cryptic species identification : DNA barcoding reveals hidden diversity in Portieria, which correlates with terpene production .
- Environmental metabolomics : Tracks seasonal and geographic metabolite fluctuations to optimize collection timing .
- Synthetic biology : Heterologous expression of halogenase enzymes in model organisms could enable stable production .
Q. What experimental frameworks validate this compound's mechanism as a DNA methyltransferase (DNMT) inhibitor?
- Cell-free DNMT assays : this compound inhibits DNMT1 with IC₅₀ = 1.25 µM, comparable to XB05 (IC₅₀ = 1.65 µM), using radiolabeled SAM substrates to measure methyltransferase activity .
- Epigenetic profiling : Post-treatment DNA methylation analysis (e.g., bisulfite sequencing) identifies reactivated tumor suppressor genes .
- Enantiomer-specific activity : (+)-halomon shows potent activity, while (−)-halomon is inactive, confirming stereochemical dependence .
Q. How do structure-activity relationship (SAR) studies inform this compound analog design?
SAR insights include:
- Critical halogens : C2 and C6 halogens are essential for cytotoxicity; removal at C7 has minimal impact .
- Stereochemical rigidity : The (3R,6S) configuration enhances DNMT1 binding, as shown in synthetic analogs .
- Vinyl chloride role : Stabilizes the molecule’s conformation, improving bioavailability . These findings guide the design of analogs with improved pharmacokinetics (e.g., XB05) .
Q. How can contradictory cytotoxicity data across studies be reconciled?
Discrepancies arise from:
- Cell line heterogeneity : Use standardized panels (e.g., NCI-60) and replicate across independent labs .
- Batch variability : Synthetic vs. natural this compound may differ in purity; enforce QC protocols (e.g., HPLC >95% purity) .
- Assay conditions : Control for factors like serum concentration, which modulates this compound’s stability .
Q. What computational tools support this compound research?
- Molecular docking : Predicts DNMT1 binding modes, highlighting interactions with catalytic cysteine residues .
- COMPARE analysis : Correlates this compound’s NCI-60 profile (Pearson 0.82) with known epigenetic modulators .
- DFT calculations : Models bromonium ion intermediates to optimize stereoselective synthesis .
Q. What strategies improve this compound’s bioavailability for in vivo studies?
- Formulation : Lipid-based carriers exploit this compound’s lipophilicity (logP ~3.5) to enhance tissue distribution .
- Administration routes : Subcutaneous (47% bioavailability) outperforms intraperitoneal (45%) in murine models .
- Prodrug design : Mask polar groups (e.g., hydroxyls) to improve solubility without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
